
Application Notes and Protocols for 2-(3,5-
dinitro-2-thienyl)-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NSC 245214

Cat. No.: B164218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(3,5-dinitro-2-thienyl)-cyclohexanone is a dinitrothiophene derivative with potential

applications in biochemical research and drug discovery.[1] Its chemical structure, featuring a

cyclohexanone moiety attached to a dinitro-substituted thiophene ring, suggests potential for

biological activity, as nitro-containing compounds and thiophene derivatives are known to

exhibit a range of pharmacological properties, including antimicrobial and cytotoxic effects.[2][3]

[4] This document provides an overview of the synthesis and known properties of this

compound, though detailed experimental data from the primary literature remains limited.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(3,5-dinitro-2-thienyl)-

cyclohexanone is presented in Table 1.
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Property Value Reference

CAS Number 31554-45-7 [1]

Molecular Formula C₁₀H₁₀N₂O₅S [1]

Molecular Weight 270.26 g/mol [1]

Appearance Crystalline solid [5]

Solubility

DMF: 15 mg/mL; DMSO: 10

mg/mL; DMF:PBS (pH 7.2)

(1:1): 0.5 mg/mL; Ethanol: 0.25

mg/mL

[5]

Table 1: Physicochemical Properties of 2-(3,5-dinitro-2-thienyl)-cyclohexanone

Synthesis
The synthesis of 2-(3,5-dinitro-2-thienyl)-cyclohexanone was first reported by L. Hellberg in

1971 and involves the reaction of an enamine of cyclohexanone with 2-chloro-3,5-

dinitrothiophene.[1] While the detailed experimental protocol from the original publication is not

widely available, the general synthetic approach is outlined below.

Experimental Workflow: Synthesis of 2-(3,5-dinitro-2-
thienyl)-cyclohexanone
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Step 1: Enamine Formation

Step 2: Nucleophilic Substitution

Step 3: Purification
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Figure 1: General synthetic workflow for 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Protocol: General Synthesis of 2-(3,5-dinitro-2-thienyl)-
cyclohexanone
Note: The following is a generalized protocol based on the known reaction type. Specific

reaction conditions, solvents, temperatures, and purification methods would be detailed in the

original 1971 publication by L. Hellberg, which could not be accessed for this review.

Step 1: Formation of the Cyclohexanone Enamine
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In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone in a

suitable aprotic solvent (e.g., toluene).

Add an equimolar amount of a secondary amine (e.g., pyrrolidine or morpholine).

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

Remove the solvent under reduced pressure to obtain the crude cyclohexanone enamine.

This intermediate is often used immediately in the next step without further purification.

Step 2: Reaction with 2-Chloro-3,5-dinitrothiophene

Dissolve the crude cyclohexanone enamine in an appropriate aprotic solvent (e.g., dioxane

or dimethylformamide).

Add a solution of 2-chloro-3,5-dinitrothiophene in the same solvent dropwise to the enamine

solution at a controlled temperature (e.g., room temperature or below).

Stir the reaction mixture for a specified time until the reaction is complete (monitoring by thin-

layer chromatography is recommended).

The reaction mixture will likely contain the desired product and the iminium salt byproduct.

Step 3: Hydrolysis and Work-up

Add an aqueous acid solution to the reaction mixture to hydrolyze the iminium salt and any

remaining enamine.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Step 4: Purification
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Purify the crude 2-(3,5-dinitro-2-thienyl)-cyclohexanone by a suitable method, such as

recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) or by column

chromatography.

Analytical Characterization
Detailed analytical data such as NMR, IR, and mass spectra for 2-(3,5-dinitro-2-thienyl)-

cyclohexanone are not readily available in the public domain. Researchers synthesizing this

compound will need to perform full characterization. Predicted and typical spectral features are

discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show complex multiplets for the cyclohexanone ring

protons. A downfield singlet or doublet would be expected for the proton on the thiophene

ring.

¹³C NMR: The spectrum should show a peak for the carbonyl carbon of the cyclohexanone

ring (typically in the range of 200-220 ppm). Signals for the carbons of the dinitrothiophene

and the remaining carbons of the cyclohexanone ring would also be present.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following

functional groups:

C=O stretch (ketone): A strong absorption band around 1715 cm⁻¹.

NO₂ stretch (nitro groups): Strong asymmetric and symmetric stretching bands, typically in

the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-H stretch (alkane): Absorptions in the region of 2850-3000 cm⁻¹.

C-NO₂ stretch: Around 830-870 cm⁻¹.

Mass Spectrometry (MS)
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The mass spectrum should show the molecular ion peak (M⁺) at m/z 270.26, corresponding to

the molecular weight of the compound. Fragmentation patterns would likely involve the loss of

the nitro groups (NO₂) and fragmentation of the cyclohexanone ring.

Potential Applications in Drug Development
While no specific biological activities have been reported for 2-(3,5-dinitro-2-thienyl)-

cyclohexanone, its structural motifs suggest potential areas for investigation.

Antimicrobial Activity: Dinitrothiophene derivatives have been shown to possess antibacterial

and antifungal properties.[2] The mechanism of action is thought to involve nucleophilic

attack by intracellular thiols on the thiophene ring.[2]

Anticancer Activity: Thiophene-containing compounds have demonstrated a wide range of

anticancer activities.[3] The dinitro substitution may enhance this potential, as nitroaromatic

compounds can induce cellular stress.

Kinase Inhibition: The thiophene scaffold is present in some kinase inhibitors. Further

functionalization of 2-(3,5-dinitro-2-thienyl)-cyclohexanone could lead to the development of

novel kinase inhibitors.

Potential Signaling Pathway Interactions
Based on the activities of related compounds, 2-(3,5-dinitro-2-thienyl)-cyclohexanone could

potentially interact with various cellular signaling pathways.
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Figure 2: Potential biological activities of 2-(3,5-dinitro-2-thienyl)-cyclohexanone.

Conclusion
2-(3,5-dinitro-2-thienyl)-cyclohexanone is a synthetically accessible compound with potential for

further investigation in drug discovery and development. The lack of detailed, publicly available

experimental and analytical data necessitates that researchers undertaking the synthesis of

this compound perform a thorough characterization. The structural alerts within the molecule

suggest that it may possess interesting biological activities that warrant exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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